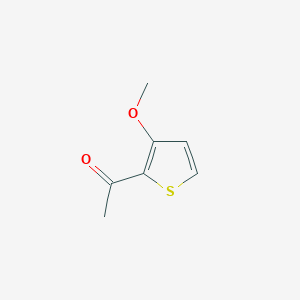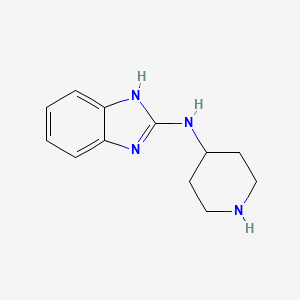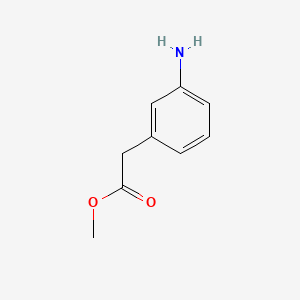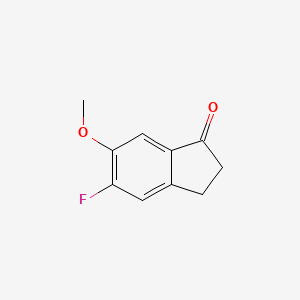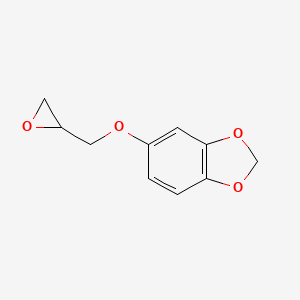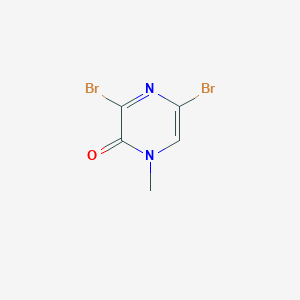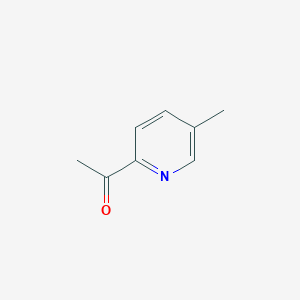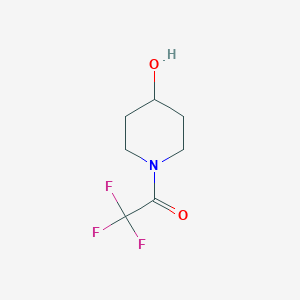
1-(Trifluoroacetyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoroacetyl)-4-piperidinol is an organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidinol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoroacetyl group. The trifluoroacetyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the molecule. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-4-piperidinol can be synthesized through several methods. One common approach involves the reaction of 4-piperidinol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity. Another method involves the use of trifluoroacetyl chloride as the trifluoroacetylating agent, which reacts with 4-piperidinol under similar conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoroacetyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted piperidinol derivatives.
Scientific Research Applications
1-(Trifluoroacetyl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)-4-piperidinol is primarily influenced by the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The electron-withdrawing nature of the trifluoroacetyl group can enhance the binding affinity of the compound to its targets, leading to increased biological activity. Additionally, the compound can modulate specific signaling pathways, resulting in various physiological effects.
Comparison with Similar Compounds
1-(Trifluoroacetyl)-4-piperidinol can be compared with other similar compounds, such as:
1-(Trifluoroacetyl)-piperidine: Similar structure but lacks the hydroxyl group, resulting in different reactivity and biological activity.
4-(Trifluoromethyl)-piperidinol: Contains a trifluoromethyl group instead of a trifluoroacetyl group, leading to different chemical properties and applications.
1-(Trifluoroacetyl)-4-methylpiperidinol: Contains a methyl group, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of the trifluoroacetyl group and the piperidinol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQXDGUSKGKAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579208 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93343-02-3 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
